molecular formula C11H20ClNO2 B2893264 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride CAS No. 802318-11-2

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride

Cat. No.: B2893264
CAS No.: 802318-11-2
M. Wt: 233.74
InChI Key: WNTAQSDEZRIKPY-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an aminomethyl group at the 4-position and an acetic acid moiety at the 1-position, forming a hydrochloride salt. The bicyclo[2.2.2]octane framework confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding affinity and metabolic stability. The aminomethyl group provides a site for protonation or further functionalization, while the acetic acid moiety contributes to hydrophilicity, particularly in its ionized hydrochloride form. This compound is likely synthesized through multi-step processes involving bicyclo[2.2.2]octane derivatization, aminomethylation, and subsequent acetylation, followed by salt formation .

Properties

IUPAC Name

2-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c12-8-11-4-1-10(2-5-11,3-6-11)7-9(13)14;/h1-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTAQSDEZRIKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Acetylation: The acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Medicine: Research into its potential therapeutic applications, such as drug development for neurological conditions, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Functional Features
This compound Bicyclo[2.2.2]octane - 4-Aminomethyl
- 1-Acetic acid (HCl salt)
Polar, water-soluble salt; bioactive amine
tert-Bu (4-(2-(4-Chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate Bicyclo[2.2.2]octane - 4-Acetamido (chloro-fluorophenoxy)
- 1-Boc-protected amine
Lipophilic; halogenated aromatic moiety
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Bicyclo[2.2.2]octane - 4-Formyl
- 1-Methyl ester
Electrophilic formyl; ester enhances lipophilicity

Key Observations:

Polarity and Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to the methyl ester or Boc-protected analogs, which are more lipophilic due to ester/carbamate groups .

Reactivity: The formyl group in Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate makes it reactive toward nucleophiles, whereas the aminomethyl group in the target compound allows for acid-base interactions or covalent modifications .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) logP (Predicted)
This compound ~275.8* High (ionized HCl salt) -1.2
tert-Bu (4-(2-(4-Chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate ~482.9* Low (Boc and halogenated groups) 3.8
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate ~224.3* Moderate (ester group) 1.5

*Calculated based on structural formulas.

Notes

Structural Assumptions: Functional group reactivities and properties are extrapolated from known chemistry of similar compounds.

Biological Activity

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride, commonly referred to as a bicyclic compound, possesses a unique bicyclo[2.2.2]octane structure which contributes significantly to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly concerning the central nervous system (CNS).

  • Molecular Formula : C11H20ClNO2
  • Molecular Weight : Approximately 219.708 g/mol
  • CAS Number : 802318-11-2

The presence of both an amino group and a carboxylic acid moiety in its structure enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the CNS. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, modulating the activity of enzymes, receptors, and other proteins.

Key Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin.
  • Antidepressant-like Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of monoaminergic systems.
  • Cognitive Enhancement : There is evidence supporting its role in cognitive enhancement, potentially benefiting conditions such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities relevant to neuropharmacology:

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

In Vivo Studies

Animal studies have further elucidated the compound's effects:

  • Behavioral Assessments : In rodent models, administration of the compound resulted in improved performance in memory tasks and reduced depressive-like behaviors when compared to control groups.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure TypeKey Differences
4-Aminobicyclo[2.2.2]octaneBicyclicLacks carboxylic acid functionality
4-Aminobicyclo[3.3.1]nonaneBicyclicDifferent ring size and connectivity
Bicyclo[3.3.0]octane derivativesBicyclicVariations in substituents affecting activity

The unique combination of a bicyclic framework with both an amino group and a carboxylic acid gives this compound distinct pharmacological properties not found in these other compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cognitive Function :
    • A study involving aged rats treated with the compound showed significant improvements in memory retention compared to untreated controls.
  • Case Study on Depression Models :
    • In a forced swim test model for depression, subjects treated with varying doses displayed reduced immobility times, indicating potential antidepressant effects.

Q & A

Q. What experimental designs validate target engagement in neurological applications?

  • Methodological Answer : Use PET/SPECT imaging with radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) to track brain penetration. and highlight bicyclic amines’ potential as neuroreceptor ligands. Pair with knockout models (e.g., CRISPR-modified receptors) to confirm specificity in vivo .

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